Cas no 1805290-14-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid)

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive bromomethyl group, a trifluoromethoxy substituent, and a trifluoromethyl group, enhancing its potential as a building block for complex molecules. The carboxylic acid moiety further allows for derivatization or conjugation, broadening its applicability in medicinal chemistry. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity in target compounds. This compound is particularly valuable for researchers developing bioactive molecules requiring precise functionalization, offering a balance of reactivity and stability for advanced synthetic applications.
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid structure
1805290-14-5 structure
商品名:2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid
CAS番号:1805290-14-5
MF:C9H4BrF6NO3
メガワット:368.027382850647
CID:4843528

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid
    • インチ: 1S/C9H4BrF6NO3/c10-2-5-6(20-9(14,15)16)3(8(11,12)13)1-4(17-5)7(18)19/h1H,2H2,(H,18,19)
    • InChIKey: BSYBPZDIORTYKH-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(F)(F)F)C=C(C(=O)O)N=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081802-1g
2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid
1805290-14-5 97%
1g
$1,504.90 2022-04-01

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報

2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid: A Comprehensive Overview

The compound 2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid, identified by the CAS number 1805290-14-5, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a trifluoromethoxy group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable compound for research and development in areas such as agrochemicals, pharmaceuticals, and materials science.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, oxidations, and couplings. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining the quality of the product. Such innovations highlight the ongoing efforts to optimize the production processes of complex molecules like this one.

One of the most notable applications of this compound is in the field of agrochemistry. The trifluoromethoxy and trifluoromethyl groups present in its structure are known to confer resistance to certain herbicides and pesticides. This makes the compound a potential candidate for developing new generations of crop protection agents that are both effective and environmentally friendly. Recent studies have demonstrated that this compound exhibits selective toxicity against specific pests, which could be leveraged to develop more targeted agricultural solutions.

In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, research has indicated that the bromomethyl group can act as a bioisostere in certain drug design strategies, potentially leading to novel therapeutic agents. Furthermore, the trifluorinated groups enhance the molecule's stability and bioavailability, making it an attractive candidate for further exploration in preclinical studies.

The environmental impact of this compound is another area of active research. While its chemical stability is advantageous in many applications, it also raises concerns about its persistence in natural ecosystems. Studies are currently underway to assess its biodegradation pathways and potential effects on non-target organisms. These investigations are crucial for ensuring that any commercial applications of this compound are sustainable and do not pose risks to ecological balance.

From a structural standpoint, the pyridine ring serves as a versatile scaffold for attaching various functional groups. The bromomethyl group at position 2 introduces electrophilic reactivity, enabling further modifications through alkylation or substitution reactions. Meanwhile, the trifluoromethoxy group at position 3 contributes electron-withdrawing effects, which can influence the electronic properties of the molecule. The trifluoromethyl group at position 4 adds additional electron withdrawal while also increasing lipophilicity—a property that is often desirable in drug design.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that certain substituents significantly alter the molecule's frontier molecular orbitals, which could be exploited in designing more efficient catalysts or sensors. Additionally, molecular dynamics simulations have shed light on how this compound interacts with biomolecules at atomic resolution, paving the way for more precise drug delivery systems.

In conclusion, 2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its complex structure and unique properties make it an invaluable tool for researchers seeking innovative solutions in agriculture, medicine, and beyond. As ongoing studies continue to uncover new aspects of its behavior and potential uses, this compound stands at the forefront of modern chemical innovation.

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